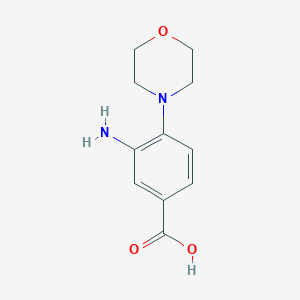

3-Amino-4-morpholin-4-ylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “3-Amino-4-morpholin-4-ylbenzoic acid” involves complex chemical reactions. More detailed information about its synthesis process can be found in the referenced materials .Molecular Structure Analysis

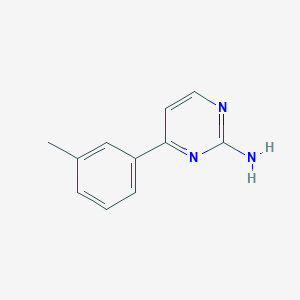

The molecular formula of “3-Amino-4-morpholin-4-ylbenzoic acid” is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) . The compound has a complex structure that contributes to its unique properties .Chemical Reactions Analysis

The chemical reactions involving “3-Amino-4-morpholin-4-ylbenzoic acid” are complex and require further study. The compound interacts with various other substances in the course of its reactions .Physical And Chemical Properties Analysis

“3-Amino-4-morpholin-4-ylbenzoic acid” has a molecular weight of 222.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 2 . Its exact mass is 222.10044231 g/mol .Scientific Research Applications

Applications in Pharmacology and Therapeutics

Phenolic acids, including compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid, have been extensively studied for their pharmacological effects. Chlorogenic Acid (CGA), for instance, showcases a broad spectrum of therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective, among others. It's also involved in modulating lipid metabolism and glucose regulation, indicating its potential in treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Biochemical Implications in Cancer Research

The dietary intake of certain heterocyclic amines, structurally akin to 3-Amino-4-morpholin-4-ylbenzoic acid, has been implicated in cancer research. These compounds, formed in cooked meats, have been identified as potential etiologic agents in human breast cancer due to their capacity to cause DNA adducts in the mammary gland after metabolic activation. This points to the significance of understanding the molecular pathways of such compounds and their interactions with dietary factors (Snyderwine, 1994).

Role in Analytical Chemistry

In the realm of analytical chemistry, methods for determining antioxidant activity involve reactions with compounds structurally related to 3-Amino-4-morpholin-4-ylbenzoic acid. The detailed examination of antioxidant tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests, among others, illustrates the relevance of understanding the chemical characteristics and interactions of such compounds. This understanding is crucial for assessing the kinetics or reaching equilibrium states in these assays, often involving characteristic color changes or discoloration of solutions to be analyzed (Munteanu & Apetrei, 2021).

Industrial Applications

The industrial application of compounds like 3-Amino-4-morpholin-4-ylbenzoic acid is diverse. Amino-1,2,4-triazoles, sharing structural features with 3-Amino-4-morpholin-4-ylbenzoic acid, have been a basic raw material for the industry of fine organic synthesis. These compounds find use in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, among others. Less known applications include their use in producing analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, highlighting the versatility of such compounds in various sectors (Nazarov et al., 2021).

properties

IUPAC Name |

3-amino-4-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQFQHYAVDIHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350631 |

Source

|

| Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-morpholin-4-ylbenzoic acid | |

CAS RN |

26586-19-6 |

Source

|

| Record name | 3-amino-4-morpholin-4-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)

![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)

![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)